molecular formula C17H12F2N2O4 B1666758 2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione CAS No. 139911-05-0

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione

Cat. No. B1666758
M. Wt: 346.28 g/mol
InChI Key: OVRBKKLFIRJPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL 4114 is an aldose reductase inhibitor.

Scientific Research Applications

Metabolic Pathway Research

  • The compound's oxidation catalyzed by liver microsomes has been studied, revealing insights into metabolic pathways and enzyme interactions. Rat and Cynomolgus monkey liver microsomes were found to catalyze the oxidation of this compound to its monomethoxymetabolite, indicating the role of P-450 monooxygenases in this process (Kiss et al., 1992).

Synthesis and Structural Analysis

  • Research on the synthesis and structural characterization of this compound and its derivatives has been conducted. Alkaline hydrolysis of this compound leads to ring opening and the formation of related compounds with detailed structural analysis provided (Todorov et al., 2012).
  • Synthesis methods involving the reaction of related compounds with N,N-dialkylguanidines have been explored, contributing to novel synthesis techniques in organic chemistry (Itano, 1974).

Biological Activity and Inhibition Studies

  • Various derivatives of this compound have been synthesized and tested for their inhibitory activity on enzymes such as aldose reductase, demonstrating potential therapeutic applications (Bovy et al., 1988).

Chemical Properties and Reactions

  • The reaction of related compounds with urea has led to the synthesis of novel fluorine-containing N-heterocyclic compounds, expanding the understanding of fluorene derivatives in chemical reactions (Saloutina et al., 2009).
  • Studies on the regioselectivity of 1,3-dipolar cycloaddition reactions involving fluorinated fluoren-9-iminium ylides contribute to the knowledge of reaction mechanisms in organic chemistry (Novikov et al., 2006).

Miscellaneous Applications

  • Synthesis and study of derivatives such as dispirooxindoles and their cytotoxicity and ROS generation ability shed light on potential medicinal and biological applications (Novotortsev et al., 2021).

properties

CAS RN

139911-05-0

Product Name

2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione

Molecular Formula

C17H12F2N2O4

Molecular Weight

346.28 g/mol

IUPAC Name

2,7-difluoro-4,5-dimethoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23)

InChI Key

OVRBKKLFIRJPKY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F

Appearance

Solid powder

Other CAS RN

139911-05-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione
AL 4114
AL-4114
ALO 4114
ALO-4114

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione
Reactant of Route 6
2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione

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